2-chloro-4-(1H-pyrazol-1-yl)pyridine
Description
Contextualization within Heterocyclic Chemistry
2-chloro-4-(1H-pyrazol-1-yl)pyridine belongs to the broad class of nitrogen-containing heterocyclic compounds. researchgate.net Specifically, it is a derivative of both pyridine (B92270), a six-membered aromatic ring with one nitrogen atom, and pyrazole (B372694), a five-membered aromatic ring with two adjacent nitrogen atoms. The fusion of these two important heterocyclic systems through a nitrogen-carbon bond results in a molecule with a distinct electronic and steric profile, influencing its reactivity and potential as a scaffold in chemical synthesis. nih.gov
The pyridine ring, being electron-deficient, and the pyrazole ring, which can exhibit both electron-donating and -withdrawing properties depending on substitution, create a unique electronic interplay within the molecule. nih.gov This electronic nature, combined with the specific placement of the chloro and pyrazolyl substituents, dictates the compound's chemical behavior and its utility as a versatile intermediate.
Significance of Pyrazolylpyridines in Contemporary Chemical Research
The pyrazolylpyridine core is a recognized "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for drug discovery. nih.gov A 2025 analysis of drugs approved by the US FDA over the past decade revealed that a majority of those containing a pyrazole ring also featured a pyridine ring in conjugation. researchgate.net
This structural motif is a key component in a variety of biologically active molecules, including inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govnih.gov The pyrazole moiety can act as a versatile pharmacophore, participating in various interactions with biological macromolecules. nih.gov Consequently, compounds like this compound are of significant interest to researchers aiming to develop new therapeutic agents and agrochemicals. clockss.org The presence of the reactive chloro group provides a convenient handle for further molecular elaboration, allowing for the systematic exploration of chemical space around the pyrazolylpyridine core.
Chemical Profile and Reactivity
The utility of this compound as a synthetic intermediate is largely dictated by its chemical properties and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1209459-70-0 |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Boiling Point | 320.1 ± 32.0 °C |
| Density | 1.3 ± 0.1 g/cm³ |
This data is compiled from available chemical databases.
The key to the reactivity of this molecule lies in the 2-chloro substituent on the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen atom makes the C-2 and C-4 positions susceptible to nucleophilic attack. stackexchange.com The presence of a chlorine atom at the 2-position creates an excellent site for nucleophilic aromatic substitution (SNAr) reactions. youtube.com This allows for the displacement of the chloride ion by a wide range of nucleophiles, such as amines, alcohols, and thiols, providing a straightforward method for introducing diverse functional groups.
Furthermore, the carbon-chlorine bond can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govorganic-chemistry.org This powerful synthetic tool enables the formation of new carbon-carbon bonds, allowing for the attachment of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyridine ring.
Synthesis and Research Applications
While a specific, detailed synthesis for this compound is not extensively documented in readily available literature, its preparation can be inferred from general methods for synthesizing similar pyrazolyl-substituted heterocycles. A common approach involves the reaction of a di-chlorinated pyridine with pyrazole in the presence of a base. For instance, the synthesis of the related compound, 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, is achieved by reacting 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole. nih.gov
The primary value of this compound lies in its role as a versatile building block for more complex molecules. Its bifunctional nature—a reactive chloro group for substitution or coupling and the pyrazolyl moiety for biological interactions—makes it an attractive starting material in drug discovery and agrochemical research.
In medicinal chemistry, this compound serves as a key intermediate in the synthesis of kinase inhibitors. For example, derivatives of pyrazolylpyridines have been investigated as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in diseases like cancer. nih.govnih.gov The ability to readily modify the 2-position of the pyridine ring allows for the fine-tuning of the molecule's properties to achieve desired potency and selectivity against specific kinase targets.
In the field of agrochemicals, pyrazole-containing compounds have a long history of use as herbicides, fungicides, and insecticides. clockss.org The pyrazolylpyridine scaffold is a component of several modern pesticides. The synthetic accessibility and the potential for diverse functionalization offered by this compound make it a valuable precursor for the development of new and effective crop protection agents. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGWODCFJIFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies for 2 Chloro 4 1h Pyrazol 1 Yl Pyridine and Analogues
Established Synthetic Pathways for Pyrazolylpyridine Systems
The construction of molecules containing both a pyrazole (B372694) and a pyridine (B92270) ring can be approached in two primary ways: by building a pyridine ring onto a pre-existing pyrazole (annulation) or by coupling the two heterocycles, typically via nucleophilic substitution.
The Gould-Jacobs reaction is a powerful method for the synthesis of quinolines and, by extension, other fused pyridine systems. wikipedia.org The classical approach involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org In a key variant for producing fused pyrazole systems, a 3-aminopyrazole (B16455) is used in place of aniline. nih.gov
The reaction sequence begins with the nucleophilic attack of the 3-aminopyrazole on diethyl ethoxymethylenemalonate (DEEM), leading to an intermediate which then undergoes a thermally induced intramolecular cyclization. This annulation builds the pyridine ring onto the pyrazole core. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) converts the resulting 4-hydroxy-1H-pyrazolo[3,4-b]pyridine into the 4-chloro derivative. Microwave-assisted protocols have been shown to accelerate this reaction significantly compared to conventional heating. researchgate.netresearchgate.net
| Amino-Heterocycle | Reaction Partner | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Aminopyrazole | Diethyl ethoxymethylenemalonate | 1. Thermal cyclization (e.g., in Dowtherm A); 2. POCl₃ | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | nih.gov |
| Various Anilines | Diethyl 2-(ethoxymethylene)-3-oxobutanoate | Microwave irradiation, solvent-free | 3-Acetyl-4-hydroxyquinoline | researchgate.net |
| Furo[2,3-d]pyrimidine-4-amines | Diethyl ethoxymethylenemalonate | Classical heating or microwave irradiation | Ethyl 4-oxofuro[3,2-e]pyrimido[1,2-c]pyrimidine-3-carboxylate | researchgate.net |
Nucleophilic aromatic substitution (SNAr) is a cornerstone of heterocyclic chemistry, particularly for electron-deficient rings like pyridine. echemi.com The presence of the electronegative nitrogen atom lowers the energy of the LUMO and activates the ring towards attack by nucleophiles, especially at the C2 ("ortho") and C4 ("para") positions. echemi.com A halogen atom at these positions serves as an excellent leaving group.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. For attack at the C2 or C4 positions, one of the resonance structures places the negative charge on the ring nitrogen, providing significant stabilization. echemi.com Subsequent expulsion of the halide leaving group restores aromaticity and yields the substituted product. This pathway is fundamental to the targeted synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine from a dihalopyridine precursor.
Beyond the Gould-Jacobs reaction, various cyclization strategies are employed to construct the pyrazolopyridine framework. A prevalent method involves the reaction of 5-aminopyrazoles with 1,3-bielectrophilic partners, such as 1,3-dicarbonyl compounds or their synthetic equivalents. nih.gov The 5-aminopyrazole acts as a 1,3-dinucleophile, utilizing its exocyclic amino group and the C4 position of the pyrazole ring. nih.gov
The reaction with a non-symmetrical 1,3-dicarbonyl compound can lead to a mixture of regioisomers, with the outcome depending on the relative electrophilicity of the two carbonyl carbons. nih.gov Multicomponent reactions, which combine several starting materials in a single pot, have emerged as highly efficient methods for assembling complex pyrazolopyridines. researchgate.netnih.gov For instance, the three-component reaction of a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone can yield densely functionalized pyrazolo[3,4-b]pyridine systems. nih.govosi.lv
| 5-Aminopyrazole Derivative | 1,3-Bielectrophile Partner | Reaction Type | Product Core | Reference |
|---|---|---|---|---|
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated Ketones | ZrCl₄-catalyzed cyclization | Pyrazolo[3,4-b]pyridine | nih.gov |
| 3-Substituted 5-aminopyrazoles | Arylidenepyruvic acids | Cyclocondensation | Pyrazolo[3,4-b]pyridine-6-carboxylic acid | researchgate.net |
| 3(5)-Aminopyrazoles | Arylglyoxal hydrates and Dimedone | Three-component cyclocondensation | Tetrahydropyrazolo[3,4-b]quinolinone | osi.lv |
| 1-Aryl-3-indolyl-5-aminopyrazoles | Cyclic β-diketones and Aryl aldehydes | Multicomponent reaction | 4,7-Dihydropyrazolo[3,4-b]pyridine | nih.gov |
Targeted Synthesis of this compound Core
The most direct and widely applicable method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dichloropyridine (B17371) and pyrazole. In this reaction, the pyrazole anion, typically generated in situ using a base, acts as the nucleophile.
A well-documented analogous reaction involves the synthesis of 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine from 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786). nih.gov In this procedure, pyrazole is treated with potassium carbonate in a solvent like N,N-dimethylacetamide (DMA), followed by the addition of the dichlorinated heterocycle. The reaction proceeds at room temperature, and after workup, the isomeric products are separated by chromatography. nih.gov This specific example highlights the key features of the targeted synthesis: the use of a base to deprotonate the pyrazole and the subsequent displacement of a chloride from the pyridine ring. The regioselectivity of this substitution is a critical consideration, as discussed in the following section.
Regioselectivity and Isomer Formation in Pyrazolylpyridine Synthesis
The synthesis of pyrazolylpyridines via SNAr on dihalopyridines or N-functionalization of unsymmetrical pyrazoles presents significant regiochemical challenges.
Firstly, in the reaction of a nucleophile with a substrate like 2,4-dichloropyridine, substitution can occur at either the C2 or C4 position. For many heterocyclic systems, including pyrimidines and quinazolines, nucleophilic attack is often favored at the C4 position. wuxiapptec.comstackexchange.comnih.gov This preference is attributed to electronic factors, where the C4 position may possess a higher LUMO coefficient, rendering it more electrophilic. wuxiapptec.comnih.gov However, this selectivity is not absolute and can be influenced by the nucleophile, solvent, and the presence of other substituents on the ring. wuxiapptec.comnih.gov For example, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole yields a 1:1 ratio of the 4-pyrazolyl and 2-pyrazolyl isomers, indicating nearly equal reactivity at both sites for that specific substrate. nih.gov
Secondly, if an unsymmetrically substituted pyrazole is used as the nucleophile, substitution can occur on either of the two ring nitrogens (N1 or N2). The outcome of this N-arylation is typically governed by a combination of steric and electronic effects. Generally, the reaction favors substitution at the less sterically hindered nitrogen atom. lookchem.com Reaction conditions play a crucial role in controlling this selectivity. The use of a base-solvent system like potassium carbonate in DMSO has been shown to be highly effective for achieving regioselective N1-alkylation and -arylation of 3-substituted pyrazoles. lookchem.comacs.org
| Selectivity Issue | Substrate Type | Governing Factors | Favored Outcome | Reference |
|---|---|---|---|---|
| C4 vs. C2 Substitution | 2,4-Dichloropyridine/pyrimidine (B1678525) | Electronic (LUMO coefficients), Steric hindrance | Often C4, but substrate-dependent | wuxiapptec.comstackexchange.comnih.gov |
| N1 vs. N2 Arylation | 3-Substituted Pyrazole | Steric hindrance, Base/Solvent system (e.g., K₂CO₃/DMSO) | N1 (less hindered nitrogen) | lookchem.comacs.org |
| Isomer Ratio Example | 2,4-dichloro-5-(trifluoromethyl)pyrimidine + Pyrazole | Substrate electronics | 1:1 mixture of C4 and C2 substitution products | nih.gov |
Advanced Methodologies in Pyridine and Pyrazole Construction
Modern synthetic chemistry has introduced more sophisticated methods for constructing and functionalizing pyrazole and pyridine rings. Multicomponent reactions (MCRs) are particularly powerful, allowing for the rapid assembly of complex molecular scaffolds from simple precursors in a single operation, which enhances efficiency and atom economy. researchgate.netnih.gov
Catalysis, particularly with transition metals like palladium and rhodium, has opened new avenues for C-N bond formation. Palladium-catalyzed Buchwald-Hartwig amination, for example, can be an effective alternative to traditional SNAr for coupling pyrazoles with halopyridines, sometimes offering different regioselectivity or milder conditions. thieme-connect.com Rhodium(III)-catalyzed C-H activation provides a novel strategy for the annulation of aminopyrazoles with aldehydes and ylides to form fused pyrazolo[1,5-a]pyrimidines, a related class of heterocycles. nih.gov These advanced methods provide powerful tools for creating diverse libraries of pyrazolylpyridine analogues for various applications.
Multi-component Reactions
Multi-component reactions (MCRs) are highly valued in organic synthesis for their ability to construct complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. While the direct multi-component synthesis of this compound is not extensively documented, the principles of MCRs are widely applied to the synthesis of both pyrazole and pyridine ring systems, suggesting potential pathways for the target molecule or its analogues.
For instance, the Hantzsch pyridine synthesis and its variations represent a classic multi-component approach to pyridine rings. Conceptually, a one-pot reaction involving a β-ketoester, an aldehyde, and an ammonia (B1221849) source could be adapted. Similarly, various MCRs are known for constructing the pyrazole ring, often involving the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. acsgcipr.orgsemanticscholar.org A hypothetical MCR for a pyrazolylpyridine could involve the reaction of a pre-formed pyrazole-containing building block in a pyridine-forming MCR, or vice-versa.
Although a direct MCR for this compound is not prominently described, the synthesis of structurally related pyrazolo[3,4-b]pyridines often utilizes multi-component strategies. nih.govnih.gov These reactions typically involve the condensation of 5-aminopyrazoles with various 1,3-dielectrophiles, which can be generated in situ. This highlights the feasibility of employing MCRs for the assembly of the broader pyrazolylpyridine scaffold.
Catalyst-Mediated Transformations (e.g., Palladium-Catalyzed Coupling)
Catalyst-mediated transformations, particularly those employing palladium catalysts, are a cornerstone for the synthesis of this compound and its analogues. The most direct and widely utilized method is the palladium-catalyzed cross-coupling reaction between 2,4-dichloropyridine and pyrazole.
The regioselectivity of this reaction is a critical aspect, as the coupling can potentially occur at either the C2 or C4 position of the dichloropyridine. Research has shown that the choice of palladium catalyst, ligands, and reaction conditions can significantly influence the outcome. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium source has been shown to favor coupling at the C4 position of 2,4-dichloropyridines, yielding the desired 2-chloro-4-substituted pyridine scaffold. researchgate.net
A common approach involves the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgorganic-chemistry.org In this context, pyrazole acts as the amine equivalent. The general mechanism involves the oxidative addition of the aryl halide (2,4-dichloropyridine) to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation, and reductive elimination to afford the product.
| Catalyst System | Ligand | Base | Solvent | Regioselectivity | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | C2-amination | nih.gov |
| Pd/SIPr | SIPr | - | - | C4-coupling | researchgate.net |
| Pd(OAc)₂/BINAP | BINAP | K₂CO₃ | - | C4-amination | researchgate.net |
This table presents examples of catalyst systems used in palladium-catalyzed reactions of dichloropyridines, highlighting the influence of ligands on regioselectivity.
The reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with pyrazole, a related heterocyclic system, has been shown to produce a mixture of 2-chloro-4-(1H-pyrazol-1-yl) and 4-chloro-2-(1H-pyrazol-1-yl) isomers, demonstrating the competitive nature of the substitution at the two positions. nih.gov This underscores the importance of catalyst and ligand selection in directing the regioselectivity of the coupling with 2,4-dichloropyridine to favor the desired this compound isomer.
Derivatization and Functionalization of the Pyrazolylpyridine Scaffold
The this compound scaffold is a versatile platform for further chemical modifications, allowing for the introduction of a wide range of functional groups at various positions on both the pyridine and pyrazole rings. This derivatization is crucial for the development of new compounds with tailored electronic, steric, and biological properties.
The primary sites for functionalization on the this compound molecule are:
The C2-position of the pyridine ring: The chloro substituent at this position is susceptible to nucleophilic aromatic substitution and can be readily replaced by various nucleophiles. vulcanchem.comresearchgate.net It also serves as a handle for various palladium-catalyzed cross-coupling reactions.
The pyridine ring: Other positions on the pyridine ring can potentially undergo functionalization, although this is less common and often requires specific directing groups or activation. rsc.org
The pyrazole ring: The C4 position of the pyrazole ring is the most susceptible to electrophilic substitution, while other positions can also be functionalized, sometimes through directed metallation or subsequent modification of substituents introduced during the initial pyrazole synthesis. chemicalbook.comscribd.com
Nucleophilic Aromatic Substitution:
The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. stackexchange.comechemi.com This allows for the displacement of the chloride by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new functional groups.
Palladium-Catalyzed Cross-Coupling Reactions:
The C-Cl bond at the C2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters. nih.govnih.govorganic-chemistry.orglibretexts.org This is a powerful tool for extending the carbon framework of the molecule.
Buchwald-Hartwig Amination: While used in the synthesis of the parent compound, this reaction can also be employed for further derivatization by coupling with a different amine, leading to the formation of 2-amino-4-(1H-pyrazol-1-yl)pyridine derivatives. wikipedia.orgbeilstein-journals.org
Sonogashira Coupling: This reaction introduces alkyne moieties by coupling with terminal alkynes.
Functionalization of the Pyrazole Ring:
The pyrazole ring itself can be functionalized, typically through electrophilic substitution reactions. The C4 position of the pyrazole ring is generally the most electron-rich and therefore the most reactive towards electrophiles. chemicalbook.com
Common electrophilic substitution reactions on the pyrazole ring include:
Halogenation: Introduction of bromine or chlorine at the C4 position.
Nitration: Introduction of a nitro group at the C4 position.
Formylation: Introduction of a formyl group, for example, through the Vilsmeier-Haack reaction.
These functionalization strategies provide a rich toolbox for the medicinal chemist to explore the structure-activity relationships of this important class of compounds.
| Reaction Type | Position of Functionalization | Reagents/Catalyst | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | C2 of Pyridine | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |
| Suzuki-Miyaura Coupling | C2 of Pyridine | Ar-B(OH)₂, Pd catalyst | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | C2 of Pyridine | R₂NH, Pd catalyst | Substituted Amine |
| Electrophilic Bromination | C4 of Pyrazole | NBS or Br₂ | Bromo |
| Electrophilic Nitration | C4 of Pyrazole | HNO₃/H₂SO₄ | Nitro |
This table summarizes key derivatization reactions for the this compound scaffold.
Spectroscopic and Crystallographic Elucidation of 2 Chloro 4 1h Pyrazol 1 Yl Pyridine Structure
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to determining the structure of a molecule. Each technique probes different aspects of the molecule's composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment
¹H and ¹³C NMR spectroscopy would be essential for confirming the molecular structure of 2-chloro-4-(1H-pyrazol-1-yl)pyridine. A ¹H NMR spectrum would be expected to show distinct signals for each of the six unique protons on the pyridine (B92270) and pyrazole (B372694) rings. The chemical shifts (δ), integration values, and coupling patterns (J-coupling) would allow for the unambiguous assignment of each proton to its position on the heterocycles. Similarly, a ¹³C NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the carbon framework. Without experimental spectra, a precise data table cannot be compiled.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, characteristic absorption bands would be expected for C-H stretching and bending vibrations of the aromatic rings, C=N and C=C stretching vibrations within the pyridine and pyrazole rings, and the C-Cl stretching vibration. An analysis of these vibrational modes would confirm the presence of the key structural components.
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the exact mass of a compound and can provide clues about its structure through fragmentation analysis. For C₈H₆ClN₃, the expected monoisotopic mass is approximately 179.0250 g/mol . A high-resolution mass spectrum would confirm this molecular weight. The fragmentation pattern, observed upon ionization, would likely involve the characteristic loss of chlorine or cleavage of the bond between the two heterocyclic rings, providing further structural confirmation. While databases may offer predicted mass-to-charge ratios for various adducts, experimental data is required for definitive analysis.
Single Crystal X-ray Diffraction Studies for Molecular Geometry and Crystal Packing
This technique provides the most definitive structural information by mapping the electron density of a single crystal.
Tautomerism and Isomerism in Pyrazolylpyridine Systems
The structural integrity and chemical behavior of pyrazolylpyridine systems, such as this compound, are governed by the principles of isomerism and tautomerism. Isomerism involves compounds with the same molecular formula but different arrangements of atoms, while tautomerism is a specific form of isomerism where isomers, known as tautomers, can readily interconvert through a chemical reaction called tautomerization. numberanalytics.com
Structural Isomerism
In the context of substituted pyridines and pyrazoles, structural isomerism is a key consideration, particularly during synthesis. The precise placement of substituents on the aromatic rings leads to distinct chemical entities with unique properties. For a molecule like this compound, a structural isomer would be 4-chloro-2-(1H-pyrazol-1-yl)pyridine, where the positions of the chloro and pyrazolyl groups on the pyridine ring are swapped.
The synthesis of related heterocyclic systems often yields a mixture of such isomers. For instance, the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) with 1H-pyrazole produces two structural isomers: 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine and 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine. nih.gov These isomers were formed in a 1:1 ratio and were separable by chromatography, highlighting their distinct physical properties. nih.gov The identity of each isomer was unequivocally confirmed through spectroscopic and crystallographic analysis. nih.gov
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are crucial for distinguishing between such isomers. The chemical shifts of the protons on the heterocyclic rings are highly sensitive to the electronic environment, which is directly influenced by the position of the substituents.
Table 1: Comparative ¹H NMR Data of Isomeric Pyrazolylpyrimidine Compounds
| Compound | ¹H NMR Chemical Shifts (δ ppm) |
|---|---|
| 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 6.56 (dd), 7.89 (d), 8.59 (dd), 8.96 (s) |
| 4-chloro-2-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine | 6.57 (dd), 7.90 (d), 8.59 (dd), 8.92 (s) |
Data sourced from a study on a related pyrimidine (B1678525) system, demonstrating the principle of distinguishing isomers via NMR spectroscopy. nih.gov
Tautomerism in Pyrazole Systems
Tautomerism is a fundamental concept in heterocyclic chemistry, involving the migration of a proton. numberanalytics.com Pyrazole and its derivatives are well-known to exhibit prototropic tautomerism. nih.gov For an unsubstituted or C-substituted pyrazole, annular tautomerism involves the migration of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. nih.gov
However, in the case of this compound, the pyrazole ring is N-substituted with the 2-chloropyridin-4-yl group. This N1-substitution prevents the typical annular tautomerism within the pyrazole ring itself, as there is no labile proton on the pyrazole nitrogens.
To understand the principles of tautomerism within pyrazole-containing systems, it is instructive to examine related compounds where this phenomenon is prominent. Pyrazolones, for example, are a class of compounds that exhibit well-studied tautomerism. nih.govmdpi.com They can exist in several prototropic forms, often referred to as the OH-form, NH-form, and CH-form, depending on the location of the mobile proton. The equilibrium between these tautomers is influenced by factors such as the nature of the substituents, the solvent, and the physical state (solution or solid). nih.govmdpi.commdpi.com
Table 2: Principal Tautomeric Forms in 1-Substituted Pyrazolone Systems
| Tautomeric Form | Structural Class | Description |
|---|---|---|
| OH-Form | 1H-Pyrazol-5-ol | The mobile proton is on the oxygen atom, resulting in a hydroxyl group. The pyrazole ring is aromatic. |
| NH-Form | 1,2-dihydro-3H-pyrazol-3-one | The mobile proton is on the second nitrogen atom (N2) of the pyrazole ring. |
| CH-Form | 2,4-dihydro-3H-pyrazol-3-one | The mobile proton is on the C4 carbon of the pyrazole ring. |
The stability and prevalence of a particular tautomer are dictated by electronic and steric effects of the substituents, as well as intermolecular interactions like hydrogen bonding. nih.gov Theoretical studies have shown that electron-donating groups tend to stabilize one tautomeric form, while electron-withdrawing groups favor another. researchgate.net Spectroscopic methods, particularly multinuclear NMR (¹H, ¹³C, ¹⁵N), in both solution and solid states, are powerful tools for identifying the dominant tautomeric forms and studying the dynamics of their equilibrium. mdpi.comfu-berlin.de X-ray crystallography provides definitive evidence for the structure present in the solid state. nih.govfu-berlin.de
Reaction Mechanisms and Pathways Involving 2 Chloro 4 1h Pyrazol 1 Yl Pyridine
Mechanistic Insights into Pyrazolylpyridine Formation Reactions
The synthesis of pyrazolylpyridines, including 2-chloro-4-(1H-pyrazol-1-yl)pyridine, is most commonly achieved through nucleophilic aromatic substitution (SNAr). The core mechanism involves the displacement of a leaving group, typically a halide, from a pyridine (B92270) ring by a pyrazole (B372694) nucleophile.
A prevalent synthetic route involves the reaction of a di-halogenated pyridine, such as 2,4-dichloropyridine (B17371), with 1H-pyrazole. The reaction is typically conducted in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylacetamide (DMA). The base serves to deprotonate the pyrazole, generating the pyrazolate anion, which is a more potent nucleophile.
The mechanism proceeds via a stepwise addition-elimination sequence:
Nucleophilic Attack: The pyrazolate anion attacks one of the electrophilic carbon atoms of the dichloropyridine ring. In the case of 2,4-dichloropyridine, the C4 position is generally more susceptible to nucleophilic attack than the C2 position due to electronic factors. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Elimination of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion from the tetrahedral intermediate.
A similar reaction has been documented for the synthesis of pyrazolylpyrimidines, where 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) reacts with 1H-pyrazole to yield a mixture of isomers, confirming that substitution by the pyrazolyl group occurs at the 4-position. nih.govnih.gov The formation of regioisomers highlights the competitive nature of the nucleophilic attack at different positions on the heterocyclic core.
Alternative methods for pyrazole ring synthesis, such as the Vilsmeier-Haack reaction of hydrazones or [3+2] cycloaddition reactions, can also be employed to construct the pyrazole moiety, which is then subsequently linked to the pyridine core. mdpi.comorganic-chemistry.org
| Reaction Type | Reactants | Key Conditions | Mechanism |
| Nucleophilic Aromatic Substitution | 2,4-Dichloropyridine, 1H-Pyrazole | Base (e.g., K2CO3), Polar aprotic solvent (e.g., DMA) | Addition-Elimination (SNAr) |
| Vilsmeier-Haack Cyclization | Hydrazones | Vilsmeier reagent (POCl3/DMF) | Electrophilic substitution followed by cyclization |
| [3+2] Cycloaddition | Diazo compounds, Alkynes | Varies (e.g., thermal, metal-catalyzed) | Concerted or stepwise cycloaddition |
Reactivity Studies of the Chloro- and Pyrazolyl Moieties on the Pyridine Ring
The reactivity of this compound is dominated by the characteristics of its two primary functional groups attached to the pyridine ring.
The Chloro Moiety: The chlorine atom at the C2 position of the pyridine ring is a good leaving group and activates this position for nucleophilic aromatic substitution. The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C6 positions electron-deficient and thus susceptible to attack by nucleophiles. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of substituents at this position. For instance, in the synthesis of M4 mAChR positive allosteric modulators, Suzuki couplings are performed on 2-chloropyridine (B119429) precursors. nih.gov To prevent unwanted side reactions, these couplings are often conducted under water-free conditions, as the basic conditions could otherwise promote competitive nucleophilic substitution of the chlorine atom by water or hydroxide (B78521) ions. nih.gov
The Pyrazolyl Moiety: The 1H-pyrazol-1-yl group at the C4 position significantly influences the electronic properties of the pyridine ring. As a nitrogen-containing heterocycle, it can act as either an electron-donating or electron-withdrawing group depending on the reaction conditions and the electronic demand of the reaction. Generally, the pyrazole ring as a whole is considered to be a relatively weak electron-withdrawing group when attached to an aromatic system. Its presence modulates the reactivity of the pyridine core, including the rate and regioselectivity of substitution reactions.
Nucleophilic Substitution Patterns on the Pyridine Core
Nucleophilic substitution on the this compound core primarily occurs at the C2 position, where the chlorine atom is located. This is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.
The reaction mechanism is typically a two-step addition-elimination process (SNAr). A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a negatively charged Meisenheimer intermediate. This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
The rate and success of the substitution are dependent on several factors:
Nucleophile Strength: Stronger nucleophiles generally react faster. A wide range of nucleophiles, including amines, alkoxides, thiolates, and carbanions (in the form of organometallic reagents), can be used.
Solvent: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion.
Reaction Conditions: In some cases, heating is required to overcome the activation energy of the reaction.
A study on the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole resulted in two structural isomers, demonstrating that nucleophilic substitution occurred at both the C2 and C4 positions. nih.gov This indicates that while the C2 position is highly activated in this compound, the electronic influence of the pyrazolyl group and the inherent reactivity of the pyridine ring can lead to complex substitution patterns in related systems.
Electrophilic Aromatic Substitution on the Pyrazole Ring
While the pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS), the pyrazole ring is more amenable to such reactions. wikipedia.org Pyridine's deactivation stems from the electronegativity of the nitrogen atom, which reduces the electron density of the ring and can be protonated or coordinate to Lewis acids under typical EAS conditions, further increasing its deactivation. wikipedia.org
In contrast, the pyrazole ring is a five-membered heterocycle that can undergo electrophilic substitution. The outcome of such a reaction on the this compound molecule would be directed by the substituents on the pyrazole ring itself and the electronic influence of the attached pyridyl group. For an unsubstituted pyrazole ring, electrophilic attack typically occurs at the C4 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For instance, the Vilsmeier-Haack reaction, which involves an electrophilic species generated from phosphorus oxychloride and dimethylformamide, is a known method for formylating pyrazole rings, usually at the C4 position. nih.gov
Electrochemical chlorination has also been used to synthesize 4-chloro derivatives of pyrazole. researchgate.net The proposed mechanism involves the initial formation of a 1-chloropyrazole, which then rearranges to the more stable 4-chloropyrazole. researchgate.net This product can then undergo further chlorination. researchgate.net This demonstrates the accessibility of the C4 position on the pyrazole ring to electrophilic attack.
| Ring System | Reactivity towards EAS | Typical Reaction Site | Influencing Factors |
| Pyridine Core | Strongly Deactivated | Not favored | Electronegative nitrogen atom; Protonation in acidic media. wikipedia.org |
| Pyrazole Ring | Activated (relative to pyridine) | C4 position | Electron-rich five-membered ring system. |
Computational and Theoretical Investigations of 2 Chloro 4 1h Pyrazol 1 Yl Pyridine
Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the electronic structure and predicting the properties of a molecule. For 2-chloro-4-(1H-pyrazol-1-yl)pyridine, DFT studies would provide insights into its geometry, stability, and electronic characteristics. These calculations involve solving approximations of the Schrödinger equation to determine the electron density distribution, from which various molecular properties can be derived. A typical DFT study would utilize a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
Energy Minimization and Conformational Analysis
The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the ground-state geometry. Energy minimization calculations systematically alter the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest potential energy.
For this compound, a key aspect of conformational analysis would be determining the dihedral angle between the pyridine (B92270) and pyrazole (B372694) rings. While crystal structure data for similar compounds, such as 2-chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, suggest a nearly planar conformation, computational analysis would confirm the most stable orientation in the gaseous phase or in solution. This analysis would identify the global energy minimum and any other low-energy conformers, which is crucial for understanding the molecule's behavior and interactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical tool for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
An FMO analysis of this compound would involve calculating the energies of these orbitals and visualizing their spatial distribution. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. The analysis would pinpoint the specific atoms on the pyridine and pyrazole rings that have the largest contributions to the HOMO and LUMO, thereby identifying the most probable sites for nucleophilic and electrophilic attack.
| Parameter | Description | Predicted Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | Would likely be distributed over the electron-rich pyrazole and pyridine rings. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | Would likely be influenced by the electron-withdrawing chlorine atom and the nitrogen atoms of the pyridine ring. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. Indicates chemical reactivity and stability. | A quantitative value would allow comparison with other molecules to predict relative reactivity. |
Molecular Dynamics Simulations for Conformational Dynamics
While quantum calculations provide information on static, minimized structures, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation of this compound, typically in a simulated solvent environment like water, would reveal its conformational dynamics. This would show how the dihedral angle between the two rings fluctuates under physiological conditions and whether specific stable conformations are preferred. Such simulations are valuable for understanding how the molecule's shape changes over time, which can influence its ability to interact with biological targets.
In Silico Prediction of Reactivity and Selectivity
Building upon DFT calculations, in silico methods can predict a molecule's reactivity and selectivity in chemical reactions. By calculating parameters such as molecular electrostatic potential (MEP), local softness, and Fukui functions, researchers can create a detailed map of reactivity. An MEP map for this compound would visualize the electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions of the molecule. This would help predict, for example, the most likely site for substitution reactions on either the pyridine or pyrazole ring.
Computational Approaches to Structure-Activity Relationship (SAR) Derivation
Computational methods are essential in modern drug discovery for deriving Structure-Activity Relationships (SAR). For a series of compounds related to this compound, computational SAR studies, often using Quantitative Structure-Activity Relationship (QSAR) models, would be performed. These studies correlate calculated molecular descriptors (e.g., electronic properties from DFT, shape, hydrophobicity) with experimentally measured biological activity. A QSAR model could predict the activity of new, unsynthesized derivatives, guiding the design of more potent or selective molecules. This approach is critical for optimizing lead compounds in medicinal chemistry.
Advanced Research Applications of 2 Chloro 4 1h Pyrazol 1 Yl Pyridine and Analogues
Design and Synthesis of Ligands for Metal Complexes
The pyrazolylpyridine framework is a highly sought-after ligand in coordination chemistry due to its modular nature and effective chelating properties. researchgate.net The nitrogen atoms of both the pyridine (B92270) and pyrazole (B372694) rings act as donor sites, facilitating the formation of stable complexes with a variety of metal ions. The synthesis of these ligands often involves straightforward condensation or substitution reactions, allowing for the introduction of various functional groups to influence the properties of the resulting metal complexes. researchgate.net
Pyrazolylpyridine ligands, particularly the 2,6-bis(pyrazolyl)pyridine (bpp) scaffold, have been instrumental in the development of iron(II) complexes that exhibit spin-crossover (SCO) behavior. nih.govresearchgate.net This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. nih.govresearchgate.net This switching of spin states is accompanied by changes in the magnetic and optical properties of the material, making SCO complexes promising candidates for molecular switches and data storage devices. nih.gov
The coordination of two tridentate bpp-type ligands to an iron(II) center creates an octahedral FeN6 coordination environment, which is a prerequisite for SCO in d6 systems. researchgate.netmdpi.com The electronic properties of the ligand, influenced by its substituents, dictate the ligand field strength around the metal ion. This, in turn, determines the energy difference between the LS and HS states and, consequently, the transition temperature (T½) at which the spin crossover occurs. For instance, functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands have been used to create supramolecular iron(II) complexes that exhibit gradual spin-state switching. nih.govacs.org In one such complex, a transition temperature of 254 K was observed. nih.govacs.org
| Complex | Ligand | Spin Transition Temperature (T½) | Hysteresis Width (ΔT) | Spin Transition |
|---|---|---|---|---|
| [Fe(bppH,Cl)2][BF4]2 | 4-chloro-2,6-di(1H-pyrazol-1-yl)pyridine | ~190 K | ~20 K | Abrupt, Hysteretic |
| [Fe(bppH,Br)2][BF4]2 | 4-bromo-2,6-di(1H-pyrazol-1-yl)pyridine | ~200 K | ~20 K | Abrupt, Hysteretic |
| Complex 1 | 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | 254 K | Not reported | Gradual |
Spin-crossover properties of selected iron(II) complexes with pyrazolylpyridine-based ligands.
Protic pyrazole complexes, where the pyrazole ligand contains an N-H group, have emerged as versatile platforms in homogeneous catalysis. semanticscholar.orgnih.govdntb.gov.ua The presence of the acidic N-H proton allows for metal-ligand cooperation, where the ligand actively participates in bond activation steps. This cooperative effect can enhance catalytic activity and selectivity. semanticscholar.org
Ruthenium(II) complexes bearing protic pincer-type pyrazolylpyridine ligands have been shown to catalyze the transfer hydrogenation of ketones, such as acetophenones, using 2-propanol as the hydrogen source. nih.gov Similarly, iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands can promote the dehydrogenation of formic acid, a reaction relevant to hydrogen storage. nih.gov The catalytic efficiency of these systems is often influenced by the electronic properties of the pyrazolylpyridine ligand, which can be tuned by introducing substituents. nih.govdntb.gov.ua
Development of Molecular Probes and Imaging Agents (Non-Clinical)
The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry and has been successfully incorporated into the design of fluorescent molecular probes for bioimaging applications. nih.govnih.govnih.gov The synthetic accessibility of pyrazole derivatives allows for the creation of a diverse range of probes with tailored photophysical properties. These probes can be designed to target specific cellular components or to respond to changes in the cellular environment, providing valuable tools for non-clinical research. nih.govnih.gov
The pyrazol-4-yl-pyridine core structure has been identified as a promising scaffold for the development of radioligands for positron emission tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. A key requirement for a successful PET radioligand is high affinity and selectivity for its target receptor.
Researchers have developed a series of pyrazol-4-yl-pyridine derivatives as selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor 4 (M4), a target implicated in neurological disorders. nih.gov Structure-activity relationship studies led to the identification of a lead compound that was subsequently radiofluorinated to produce a PET radioligand. This radioligand demonstrated good brain uptake and M4-specific binding in preclinical models, highlighting the potential of the pyrazol-4-yl-pyridine scaffold for developing novel PET imaging agents for receptor mapping studies. nih.gov
Preclinical Biological Activity Studies (In Vitro, Non-Clinical)
The pyrazole ring is a common feature in many biologically active compounds. nih.gov Its derivatives have been explored for a wide range of therapeutic applications, including as anticancer agents. nih.govsemanticscholar.orgnih.gov In the context of oncology, the pyrazole scaffold has been incorporated into molecules designed to interact with specific biological targets involved in cancer progression.
The androgen receptor (AR) is a key driver of prostate cancer growth, and blocking its activity is a primary therapeutic strategy. mdpi.com Several studies have investigated pyrazole-based compounds as potential AR antagonists. nih.gov For instance, a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their ability to inhibit the proliferation of androgen-sensitive prostate cancer cells (LNCaP). nih.gov
These in vitro studies demonstrated that some of the synthesized pyrazole derivatives exhibited potent antiproliferative activity against LNCaP cells and could downregulate the expression of prostate-specific antigen (PSA), a downstream target of the AR. nih.gov The structure-activity relationship studies revealed that the nature and position of substituents on the pyrazole and phenyl rings were crucial for the observed biological activity. nih.gov These findings underscore the potential of the pyrazole scaffold in the design of novel AR antagonists for preclinical investigation. mdpi.com
| Compound | Scaffold | In Vitro Activity | Cell Line |
|---|---|---|---|
| Compound 10e | 3-(4-fluorophenyl)-1H-pyrazole | IC50 = 18 µmol/l (antiproliferative); 46% PSA downregulation | LNCaP |
| Compound 3d | A-ring-fused pyrazole of dihydrotestosterone | Inhibition of AR transcriptional activity | 22Rv1-ARE14 |
| Compound 3i | 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-one | IC50 = 1.24 µM (cytotoxic) | PC-3 |
In vitro activities of selected pyrazole-based compounds in prostate cancer cell lines.
Antibacterial Efficacy Investigations
The pyrazolylpyridine scaffold, a core component of 2-chloro-4-(1H-pyrazol-1-yl)pyridine, has been a subject of investigation in the search for new antibacterial agents. Pyrazole and pyridine derivatives individually are known to exhibit a wide range of biological activities, and their combination into a single molecular framework has yielded compounds with notable antimicrobial potential.
Studies have focused on the synthesis and evaluation of various pyrazolylpyridine analogues against different bacterial strains. For example, a series of diethyl 2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates were synthesized and tested for their antimicrobial properties. nih.govresearchgate.net These investigations assess the compounds' efficacy against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
The general findings indicate that the pyrazole moiety is a valuable pharmacophore in the development of new antimicrobials. nih.govneuroquantology.com Research into related structures, such as 1H-pyrazolo[3,4-b]pyridine derivatives, has shown that these compounds can exhibit significant activity, particularly against anaerobic bacteria. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of bacterial cell membranes or the inhibition of essential bacterial enzymes. While direct studies on the antibacterial efficacy of this compound itself are not extensively detailed in the provided context, the consistent antibacterial activity observed in structurally related pyrazolylpyridines suggests that this chemical class is a promising area for the discovery of new antibacterial lead compounds. nih.govmdpi.com
Kinase Inhibition (e.g., CDK2, ALK5) Studies
The this compound scaffold and its analogues have been identified as potent inhibitors of several protein kinases, which are critical targets in oncology and other diseases.
CDK2 Inhibition: Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy for cancer. The pyrazole scaffold is recognized as a "privileged" structure in the design of kinase inhibitors. nih.gov Researchers have developed N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, which bear a structural resemblance to pyrazolylpyridines, as potent CDK2 inhibitors. nih.gov In these studies, a compound featuring the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold demonstrated a high inhibitory potency against CDK2 with a Ki (inhibition constant) value of 0.005 µM. nih.gov This compound also exhibited sub-micromolar antiproliferative activity against a panel of cancer cell lines. nih.gov Mechanistic studies confirmed that its anticancer effect was due to the reduction of retinoblastoma protein phosphorylation, leading to cell cycle arrest and apoptosis. nih.gov
| Compound Class | Target Kinase | Potency (K_i) | Cellular Effect |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | 0.005 µM | Cell cycle arrest, Apoptosis |
ALK5 Inhibition: Activin receptor-like kinase 5 (ALK5), also known as transforming growth factor-β (TGF-β) type I receptor kinase, is implicated in fibrosis and cancer progression. A series of 2-(1H-pyrazol-1-yl)pyridines have been specifically described as inhibitors of ALK5. researchgate.net Optimization of this series, guided by molecular modeling, led to the identification of potent inhibitors. researchgate.net
Furthermore, a related compound, GW6604 (2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine), was identified as a potent ALK5 inhibitor. nih.gov This compound demonstrated significant activity in both enzymatic and cellular assays. nih.gov Another optimized compound from a phenylpyridine pyrazole series, GW788388, also showed high potency as an ALK5 inhibitor. researchgate.net
| Compound | Target Kinase | Potency (IC_50) |
| GW6604 | ALK5 (enzymatic assay) | 140 nM |
| GW6604 | ALK5 (cellular assay, PAI-1 transcription) | 500 nM |
| Phenylpyridine Pyrazole Series (e.g., R-268712) | ALK5 | 2.5 nM |
These studies underscore the versatility of the pyrazolylpyridine scaffold in targeting different kinase families, making it a valuable template for the development of targeted therapies.
Scaffold Exploration and Lead Compound Identification
The this compound structure serves as a valuable scaffold in drug discovery, acting as a foundational molecular framework for the design and synthesis of novel therapeutic agents. nih.govresearchgate.netnih.gov A scaffold is a core chemical structure that can be systematically modified through the addition of various functional groups to explore the structure-activity relationship (SAR) and optimize pharmacological properties. globalresearchonline.net The pyrazole nucleus, in particular, is considered a "privileged scaffold" due to its presence in numerous approved drugs and its ability to interact with a wide range of biological targets. nih.gov
The process of drug development often begins with "hit" identification, where initial compounds showing some desired biological activity are discovered, often through high-throughput screening. upmbiomedicals.com These hits, which may contain the pyrazolylpyridine scaffold, then enter the "hit-to-lead" phase. upmbiomedicals.com In this stage, medicinal chemists synthesize analogues of the scaffold to improve potency, selectivity, and pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADMET). danaher.comspirochem.com
The research into M4 receptor modulators and kinase inhibitors provides clear examples of this process. An initial pyrazolylpyridine compound might be identified as a hit. Subsequent exploration involves modifying different positions on both the pyridine and pyrazole rings. This systematic modification allows researchers to build a comprehensive SAR, identifying which chemical changes enhance the desired activity and which are detrimental. nih.gov
This iterative cycle of design, synthesis, and biological testing is known as lead optimization. danaher.comnih.gov The goal is to refine the initial lead compound into a preclinical candidate with an optimal balance of efficacy and safety. upmbiomedicals.comspirochem.com The versatility of the pyrazolylpyridine scaffold, demonstrated by its application in developing compounds for diverse targets like G-protein coupled receptors (M4) and enzymes (kinases), confirms its importance as a core structure for lead compound identification and optimization in modern drug discovery. researchgate.net
Q & A
Basic: What safety protocols and handling precautions are critical when working with 2-chloro-4-(1H-pyrazol-1-yl)pyridine in laboratory settings?
Answer:
- Hazard Identification : The compound causes skin corrosion (Category 2) and serious eye irritation (Category 2A). Use nitrile gloves, chemical goggles, and lab coats. Work in a fume hood to avoid inhalation .
- Storage : Store in a tightly sealed container at 4°C, away from incompatible materials like strong oxidizers or acids. Use secondary containment to prevent spills .
- Emergency Measures : For skin contact, wash immediately with water for 15 minutes. For accidental release, use inert absorbents (e.g., vermiculite) and avoid dispersion into waterways .
Basic: What synthetic routes are commonly employed to prepare this compound?
Answer:
- Nucleophilic Substitution : React 2,4-dichloropyridine with 1H-pyrazole under basic conditions (e.g., NaOH in DCM) at 60–80°C. Monitor progress via TLC .
- Cross-Coupling : Use Pd-catalyzed coupling (e.g., Suzuki-Miyaura) with halogenated pyridines and pyrazole boronic esters. Optimize catalyst loading (1–5 mol%) and solvent (DMF or THF) .
- Purification : Recrystallize from ethanol/water mixtures (80:20 v/v) to achieve >98% purity .
Basic: How can researchers confirm the structural identity of this compound?
Answer:
- X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction (e.g., Cu-Kα radiation). Compare bond lengths (e.g., C-Cl: ~1.73 Å) and angles with literature data .
- Spectroscopy :
- Mass Spec : Molecular ion peak at m/z 193.6 (C₈H₅ClN₃⁺) .
Advanced: How can reaction yields be optimized during the synthesis of this compound?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution kinetics. Avoid protic solvents that may deactivate pyrazole .
- Catalyst Screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency. Lower catalyst loadings (1 mol%) reduce costs without sacrificing yield .
- Side Reactions : Monitor for over-chlorination by HPLC (C18 column, acetonitrile/water mobile phase). Add stoichiometric pyrazole to suppress competing pathways .
Advanced: What mechanistic insights explain the regioselectivity of pyrazole substitution at the 4-position of pyridine?
Answer:
- Electronic Effects : The 4-position of pyridine is more electron-deficient due to the inductive effect of the chlorine at C2. Pyrazole (a weak nucleophile) preferentially attacks this site .
- Steric Factors : DFT calculations show lower activation energy for substitution at C4 compared to C2 or C6. Substituent bulk on pyrazole further directs selectivity .
- Kinetic Control : Rapid quenching at 0°C favors the 4-substituted product over thermodynamic isomers .
Advanced: How should researchers address discrepancies in reported solubility or stability data for this compound?
Answer:
- Controlled Solubility Testing : Use standardized methods (e.g., shake-flask technique in PBS buffer at pH 7.4) to measure solubility. Compare with literature values .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days). Analyze by HPLC for decomposition products (e.g., hydrolyzed pyrazole derivatives) .
- Data Reconciliation : Factor in impurities (e.g., residual solvents from synthesis) that may alter physical properties. Purify via column chromatography (silica gel, ethyl acetate/hexane) before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
